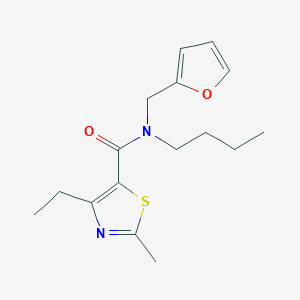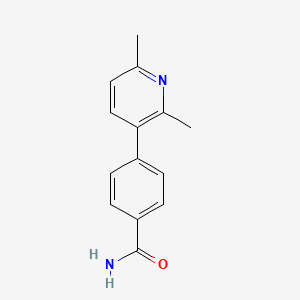![molecular formula C19H29ClN2O2 B3814546 2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3814546.png)
2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Vue d'ensemble
Description
2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CHDP and belongs to the family of phenolic compounds.
Mécanisme D'action
The mechanism of action of CHDP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of cell wall components in microorganisms. This leads to the disruption of the cell wall and ultimately results in the death of the microorganism.
Biochemical and Physiological Effects:
CHDP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, CHDP has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that CHDP may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHDP is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. Additionally, CHDP has been shown to be relatively non-toxic, making it a safe compound for use in laboratory experiments.
However, one limitation of CHDP is its poor solubility in water. This can make it difficult to administer in laboratory experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CHDP.
Orientations Futures
There are several future directions for the study of CHDP. One area of research is the development of new drugs based on the structure of CHDP. Additionally, further studies are needed to fully understand the mechanism of action of CHDP and its potential therapeutic applications. Finally, more research is needed to explore the pharmacokinetics and pharmacodynamics of CHDP in vivo.
In conclusion, 2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a promising chemical compound for scientific research due to its potential therapeutic applications. Its broad-spectrum antimicrobial activity, anti-inflammatory and analgesic effects, and antioxidant properties make it a valuable tool for studying the mechanisms of action of antimicrobial agents and the treatment of various diseases. Further research is needed to fully understand the potential of CHDP and to develop new drugs based on its structure.
Applications De Recherche Scientifique
CHDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, CHDP has been shown to possess anti-inflammatory and analgesic effects. These properties make CHDP a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-chloro-4-[[4-cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c20-18-12-15(6-7-19(18)24)13-21-9-10-22(17(14-21)8-11-23)16-4-2-1-3-5-16/h6-7,12,16-17,23-24H,1-5,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWGQMADWKKNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide](/img/structure/B3814469.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)
![2-methyl-4-(4-methylphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3814481.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)
![1-(5-{[(imidazo[1,2-a]pyridin-3-ylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3814505.png)

![2-(methylthio)-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)pyrimidine](/img/structure/B3814514.png)
![N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814530.png)
![2-{3-methyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3814535.png)
![1-{2-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-2-oxoethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3814536.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3814554.png)
![1'-isopropyl-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3814562.png)
amino]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B3814566.png)
